molecular formula C20H20N4O3 B7534200 N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-[(2-phenylacetyl)amino]propanamide

N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-[(2-phenylacetyl)amino]propanamide

Cat. No. B7534200
M. Wt: 364.4 g/mol
InChI Key: CBXFJZMJTXSNKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-[(2-phenylacetyl)amino]propanamide, commonly known as MPAA, is a novel compound that has gained significant attention in the field of medicinal chemistry. MPAA is a synthetic molecule that has been shown to possess potent anti-inflammatory and analgesic properties.

Mechanism of Action

The exact mechanism of action of MPAA is not fully understood. However, it is believed that MPAA exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. MPAA has also been shown to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
MPAA has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. MPAA is rapidly absorbed and distributed throughout the body, with high concentrations found in the liver and kidneys. MPAA has been shown to be metabolized primarily by the liver, with the metabolites excreted in the urine.

Advantages and Limitations for Lab Experiments

MPAA has several advantages for use in lab experiments. It is a synthetic molecule that can be easily synthesized and purified to a high degree of purity. MPAA is also stable under a wide range of conditions, making it suitable for use in a variety of assays. However, MPAA has some limitations, including its relatively high cost and the need for strict control of reaction conditions during synthesis.

Future Directions

There are several future directions for the research and development of MPAA. One potential application is in the treatment of chronic pain, where MPAA could be used as an adjunct therapy to reduce the need for opioids. Another potential application is in the treatment of inflammatory diseases, where MPAA could be used in combination with existing therapies to enhance their efficacy. Further research is also needed to fully understand the mechanism of action of MPAA and to identify potential off-target effects.

Synthesis Methods

The synthesis of MPAA involves the reaction of 5-methyl-1,2,4-oxadiazol-3-amine with 3-bromoanisole in the presence of a base to yield 3-(5-methyl-1,2,4-oxadiazol-3-yl)anisole. This intermediate is then reacted with 2-phenylacetyl chloride to yield the final product, MPAA. The synthesis of MPAA is a multi-step process that requires strict control of reaction conditions and purification methods to obtain a high yield and purity of the final product.

Scientific Research Applications

MPAA has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. MPAA has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models of these diseases. In addition, MPAA has been shown to have a synergistic effect with nonsteroidal anti-inflammatory drugs (NSAIDs) in reducing inflammation and pain.

properties

IUPAC Name

N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-[(2-phenylacetyl)amino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-14-22-20(24-27-14)16-8-5-9-17(13-16)23-18(25)10-11-21-19(26)12-15-6-3-2-4-7-15/h2-9,13H,10-12H2,1H3,(H,21,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXFJZMJTXSNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC(=CC=C2)NC(=O)CCNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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